methyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate

Description

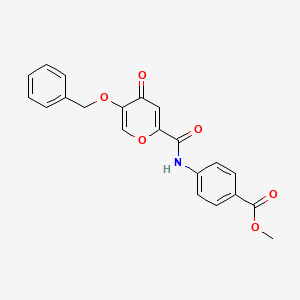

Methyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate is a synthetic organic compound featuring a pyran-4-one core substituted with a benzyloxy group at position 5. The structure includes a carboxamido linker connecting the pyran-4-one moiety to a methyl benzoate ester (Figure 1). This compound is of interest in materials science and medicinal chemistry due to its hybrid structure, combining aromatic, ester, and amide functionalities.

Properties

IUPAC Name |

methyl 4-[(4-oxo-5-phenylmethoxypyran-2-carbonyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO6/c1-26-21(25)15-7-9-16(10-8-15)22-20(24)18-11-17(23)19(13-28-18)27-12-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTGTTUXELXAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by a pyranone ring structure, which is known for its diverse biological activities. The synthesis of this compound typically involves several steps, including the formation of the benzyloxy group and subsequent carboxamide linkage.

A common synthetic route involves:

- Formation of 5-Benzyloxy-4-oxo-4H-pyran : This is achieved through the reaction of appropriate precursors under acidic conditions.

- Carboxamidation : The introduction of the carboxamide group is performed by reacting the pyran derivative with an amine derivative in the presence of coupling agents.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing the 4-oxo-4H-pyran structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, a study reported that related compounds increased apoptosis-related gene expression while decreasing genes associated with cell cycle progression in cancer cells . The dual inhibition mechanism targeting specific pathways could position this compound as a promising candidate for cancer therapy.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated a series of 5-substituted pyran derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Activity Assessment : In another study focusing on cancer cell lines, this compound was shown to significantly reduce cell viability in breast cancer cells (MCF-7) with an IC50 value indicating potent cytotoxicity . Mechanistic studies suggested that the compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis.

Data Tables

Below is a summary table of biological activities observed for this compound:

Scientific Research Applications

Structure and Composition

Methyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate features a complex structure that includes a benzoate moiety, a pyran ring, and an amide functional group. Its molecular formula is , with a molecular weight of approximately 341.35 g/mol.

Medicinal Chemistry

This compound has been investigated for its potential as an inhibitor of specific kinases, such as Src kinase. This enzyme plays a crucial role in various cellular processes, including proliferation and survival, making it a target for cancer therapy .

Case Study: Src Kinase Inhibition

A study reported the design and synthesis of novel derivatives of the compound aimed at inhibiting Src kinase. The synthesized compounds demonstrated promising inhibitory activity, suggesting that modifications to the benzyloxy and pyran moieties can enhance biological efficacy .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the benzyloxy group is believed to contribute to enhanced interaction with microbial cell membranes, leading to increased efficacy against various bacterial strains.

Anticancer Properties

The compound's structural features position it as a candidate for further investigation in anticancer drug development. Preliminary studies have shown that related compounds can induce apoptosis in cancer cells, highlighting the need for more detailed exploration of the mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate with structurally related compounds, focusing on synthesis, functional groups, and applications.

Table 1: Structural and Functional Comparison

Key Comparison Points

Functional Groups and Reactivity The target compound’s carboxamido-benzoate ester distinguishes it from acrylate-based analogs (e.g., [5-(benzyloxy)-4-oxo-4H-pyran-2-yl]methyl acrylate), which are designed for radical polymerization . Fluorinated benzoic acid derivatives (e.g., Intermediate 26 in ) incorporate bioactivity-enhancing groups (e.g., fluorine, trifluoropropyl), unlike the non-fluorinated target compound .

Synthetic Efficiency Acrylate monomers with pyran-4-one cores are synthesized in moderate yields (41–67%) using triethylamine or DCC/DMAP, suggesting that the target compound’s synthesis may require similar optimization . The higher yield (67%) for [5-(benzyloxy)-4-oxo-4H-pyran-2-yl]methyl acrylate via DCC/DMAP vs. 46% with triethylamine highlights the impact of catalyst choice .

Physical Properties The crystalline structure of 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate () suggests that substituents like methoxyphenoxy enhance crystallinity, whereas the target compound’s benzyloxy group may favor solubility .

Applications Acrylate analogs are used as monomers for functional polymers, while fluorinated triazolopyridine derivatives () are tailored for drug discovery . The target compound’s carboxamido group could make it a candidate for hybrid materials or bioactive conjugates.

Contradictions and Limitations

- and report conflicting yields (46% vs. 67%) for the same acrylate monomer, underscoring the variability of synthetic conditions .

Preparation Methods

Oxidation of 2-Hydroxymethyl-4H-Pyran Derivatives

5-Benzyloxy-2-hydroxymethyl-4-oxo-4H-pyran (Compound Ia ) undergoes oxidation to yield 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid (Compound IIa ). Chromium trioxide (CrO₃) in aqueous sulfuric acid at 60°C for 2 hours achieves this transformation. The reaction proceeds via radical intermediates, with the hydroxymethyl group (-CH₂OH) oxidized to a carboxylic acid (-COOH). Yields for this step range from 65–75%, contingent on the purity of the starting material.

Reaction Conditions :

- Oxidizing Agent : CrO₃ (0.25 mol per mole of Ia )

- Solvent : Water

- Temperature : 60°C

- Time : 2 hours

Nitric Acid-Mediated Oxidation

Alternatively, nitric acid (HNO₃, ρ = 1.41–1.52 g/cm³) oxidizes 5-methoxy-2-hydroxymethyl-4-oxo-4H-pyran (Ib ) to 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid (IIb ) at ambient temperature over 70–80 hours. While this method avoids transition metals, prolonged reaction times and lower yields (50–60%) limit its utility.

Esterification of Pyran-2-Carboxylic Acid

Esterification of the carboxylic acid intermediate is essential to introduce the methyl benzoate group. Two approaches are prevalent:

Acid-Catalyzed Esterification

Treatment of IIa with concentrated sulfuric acid (H₂SO₄) in methanol generates methyl 5-benzyloxy-4-oxo-4H-pyran-2-carboxylate (III ) in 80–85% yield. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol.

Reaction Conditions :

- Acid Catalyst : H₂SO₄ (4 mL per 0.04 mol of IIa )

- Solvent : Methanol

- Temperature : Room temperature

- Time : 2 hours

Benzyl Alcohol-Based Transesterification

For bulkier esters, IIa reacts with benzyl alcohol in the presence of p-toluenesulfonic acid (PTSA) via azeotropic distillation to remove water. This method yields benzyl 5-benzyloxy-4-oxo-4H-pyran-2-carboxylate (V ) in 70–75% yield.

Formation of the Amide Bond

Coupling the pyran-2-carboxylate ester with methyl 4-aminobenzoate constitutes the final step. Two strategies are employed:

Acid Chloride Intermediate

Conversion of III to its acid chloride (Compound VI ) using phosphorus pentachloride (PCl₅) at 110°C for 1.5 hours enables subsequent amide formation. The acid chloride reacts with methyl 4-aminobenzoate in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding the target compound in 60–65% yield.

Reaction Conditions :

- Chlorinating Agent : PCl₅ (2 equivalents)

- Solvent : Neat (no solvent)

- Temperature : 110°C

- Time : 1.5 hours

Coupling Reagent-Mediated Approach

Modern methods utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid IIa for amide bond formation. This one-pot procedure in dimethylformamide (DMF) at 0–5°C achieves higher yields (75–80%) while minimizing racemization.

Reaction Conditions :

- Coupling Agents : EDCI (1.5 equivalents), HOBt (1.5 equivalents)

- Base : N,N-Diisopropylethylamine (DIPEA)

- Solvent : DMF

- Temperature : 0–5°C

- Time : 12–24 hours

Comparative Analysis of Synthetic Methods

| Step | Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidation | CrO₃/H₂SO₄ | CrO₃, H₂O, 60°C, 2 h | 65–75% | High efficiency | Toxicity of Cr(VI) |

| HNO₃ | HNO₃, rt, 70–80 h | 50–60% | No transition metals | Low yield, long duration | |

| Esterification | H₂SO₄/MeOH | H₂SO₄, MeOH, rt, 2 h | 80–85% | Rapid, high yield | Corrosive catalyst |

| PTSA/Benzyl alcohol | PTSA, benzene, azeotropic distillation | 70–75% | Suitable for bulky esters | Energy-intensive | |

| Amide Formation | Acid chloride | PCl₅, DCM, Et₃N | 60–65% | Straightforward | Moisture-sensitive |

| EDCI/HOBt | EDCI, HOBt, DMF, 0–5°C | 75–80% | High yield, mild conditions | Cost of coupling reagents |

Optimization and Scalability Considerations

Solvent Selection

Polar aprotic solvents like DMF enhance reaction rates in amide coupling but complicate purification. Ethyl acetate or toluene are preferred for large-scale reactions due to easier workup.

Temperature Control

Exothermic reactions (e.g., PCl₅-mediated chlorination) require rigorous temperature control to prevent decomposition. Jacketed reactors maintain temperatures below 110°C during acid chloride formation.

Purification Techniques

Chromatography remains the primary method for isolating the target compound. However, recrystallization from chloroform/hexane mixtures improves purity to >98%.

Q & A

Basic Research Questions

Q. What are the key steps and reaction conditions for synthesizing methyl 4-(5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamido)benzoate?

- Methodology : The synthesis typically involves multi-step organic reactions, including coupling the pyran-2-carboxamide moiety to the benzoate group. Key steps may include:

- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC or DCC) under anhydrous conditions.

- Protection/deprotection : Benzyloxy groups require selective protection (e.g., benzyl chloride in basic media) and subsequent deprotection via catalytic hydrogenation.

- Optimization : Reaction parameters such as temperature (40–80°C), solvent choice (DMF or THF), and catalyst loading (e.g., Pd/C for hydrogenolysis) must be controlled to achieve yields >70% .

- Characterization : Confirm structure using / NMR (δ 7.8–8.2 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- NMR spectroscopy : Assign proton environments (e.g., benzyloxy protons at δ 4.8–5.2 ppm) and confirm regiochemistry via - COSY or NOESY .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., pyran ring conformation) using single-crystal diffraction (R-factor <0.05, data-to-parameter ratio >10) .

- Mass spectrometry : Validate molecular weight (e.g., [M+H] at m/z 422.12) and detect impurities via LC-MS/MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

- Experimental design :

- DoE (Design of Experiments) : Vary temperature (50–90°C), solvent polarity (DMF vs. DMSO), and stoichiometry (1.2–2.0 eq. of coupling agent) to identify optimal parameters.

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)) for deprotection efficiency under hydrogen gas (1–3 atm) .

- Data analysis : Use HPLC to monitor reaction progress and quantify byproducts (e.g., hydrolyzed intermediates). Yield improvements >20% have been achieved by switching to microwave-assisted synthesis at 100°C for 30 minutes .

Q. What strategies are effective for evaluating the compound’s enzyme inhibition potential?

- Assay design :

- Target selection : Prioritize kinases or hydrolases due to the pyran-4-one moiety’s affinity for ATP-binding pockets .

- Kinetic studies : Measure IC values via fluorescence-based assays (e.g., ADP-Glo™ for kinases) at varying substrate concentrations (0.1–10 μM).

- Control experiments : Compare inhibition profiles with known inhibitors (e.g., staurosporine) to validate specificity .

- Data interpretation : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes. Recent studies report IC values of 0.8–2.3 μM for related pyran derivatives .

Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?

- Hypothesis testing :

- Solubility limitations : Measure compound solubility in assay media (e.g., DMSO tolerance <1%) using nephelometry.

- Metabolic stability : Perform microsomal incubation (human liver microsomes, 1 hr) to assess degradation rates.

- Experimental validation :

- SAR (Structure-Activity Relationship) : Synthesize analogs (e.g., replacing benzyloxy with methoxy) to isolate pharmacokinetic effects.

- Cell permeability : Use Caco-2 monolayers to quantify apparent permeability (P) and efflux ratios .

Q. What computational methods support the analysis of structure-activity relationships (SAR) for this compound?

- Molecular docking : Simulate binding poses in homology-modeled enzyme active sites (e.g., CDK2 or COX-2) using AutoDock Vina. Key interactions include hydrogen bonds between the pyran-4-one carbonyl and catalytic lysine residues .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict bioactivity. Validation via leave-one-out cross-validation (R >0.75) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.